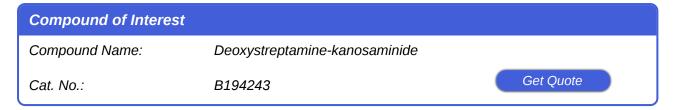


Application Note: LC-MS Analysis of Deoxystreptamine-Kanosaminide and Related Impurities

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For Researchers, Scientists, and Drug Development Professionals

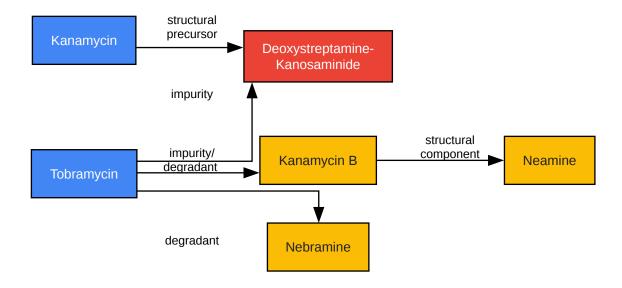
Introduction

Deoxystreptamine-kanosaminide is a known impurity and degradation product of aminoglycoside antibiotics such as tobramycin and is structurally related to kanamycin.[1][2][3] The accurate detection and quantification of this and other related impurities are critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This application note provides a detailed protocol for the analysis of **deoxystreptamine-kanosaminide** and related impurities using Liquid Chromatography-Mass Spectrometry (LC-MS). The described methodologies are essential for quality control, stability studies, and regulatory submissions.

Logical Relationship of Key Compounds

The following diagram illustrates the structural relationship between the parent aminoglycoside antibiotics and the impurity **deoxystreptamine-kanosaminide**. Kanamycin B is a known impurity and potential degradation product of tobramycin.[1] **Deoxystreptamine-kanosaminide** is a key structural component and a potential impurity formed during synthesis or degradation.





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Figure 1: Relationship between aminoglycosides and key impurities.

Experimental Protocols Forced Degradation Study

Forced degradation studies are crucial for identifying potential degradation products and demonstrating the stability-indicating nature of the analytical method.[4][5]

Protocol:

- Preparation of Stock Solution: Prepare a stock solution of the active pharmaceutical ingredient (API), such as tobramycin, at a concentration of 1 mg/mL in purified water.
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M sodium hydroxide, and dilute to a final concentration of 100 μg/mL with mobile phase.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M hydrochloric acid, and dilute to a final concentration of 100 μg/mL with mobile phase.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 μg/mL with



mobile phase.[1]

- Thermal Degradation: Store the solid API at 105° C for 24 hours. Dissolve the stressed sample in the mobile phase to achieve a final concentration of $100 \,\mu\text{g/mL}$.
- Photolytic Degradation: Expose the solid API to UV light (254 nm) for 24 hours. Dissolve the stressed sample in the mobile phase to achieve a final concentration of 100 μg/mL.
- Analysis: Analyze all stressed samples along with an unstressed control sample by LC-MS.

Sample Preparation for LC-MS Analysis

For the analysis of bulk drug substances, a simple dilution is typically sufficient. For more complex matrices, protein precipitation or solid-phase extraction may be necessary.[6][7]

Protocol for Bulk Drug Substance:

- Accurately weigh and dissolve the drug substance in purified water to prepare a stock solution of 1 mg/mL.
- Dilute the stock solution with the initial mobile phase to a final concentration of 10 μ g/mL for the API and its impurities.
- Filter the solution through a 0.22 μm syringe filter before injection.

LC-MS/MS Method

This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) which is well-suited for the separation of polar compounds like aminoglycosides, often avoiding the need for ion-pairing reagents.

LC Parameters:



Parameter	Value	
Column	Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 μm)[8]	
Mobile Phase A	0.1% Formic acid in Water[8]	
Mobile Phase B	0.1% Formic acid in Acetonitrile[8]	
Gradient	90% B to 50% B over 5 min, hold at 50% B for 2 min, return to 90% B and equilibrate for 3 min	
Flow Rate	0.3 mL/min	
Column Temperature	40°C	
Injection Volume	5 μL	

MS/MS Parameters:

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)[6]
Scan Mode	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.0 kV
Source Temperature	150°C
Desolvation Temperature	400°C[9]
Cone Gas Flow	50 L/h[9]
Desolvation Gas Flow	750 L/h[9]

MRM Transitions:



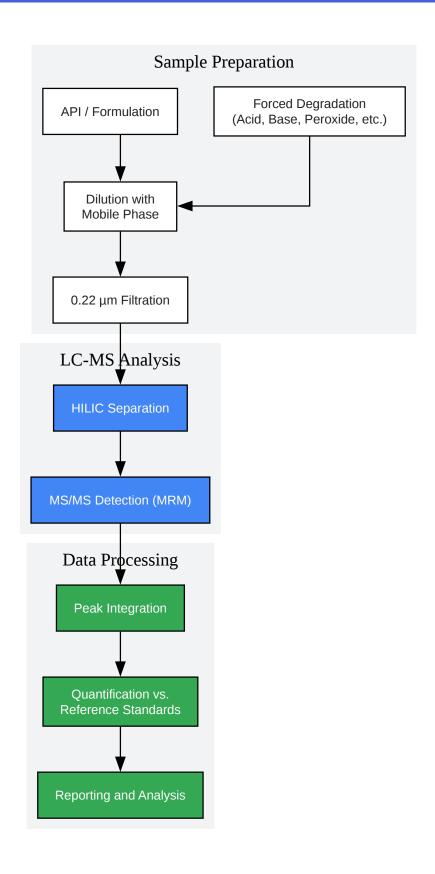
Compound	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
Deoxystreptamin e-Kanosaminide	324.2	163.1	30	15
Kanamycin B	484.2	163.1	35	20
Tobramycin	468.3	163.1	30	18
Neamine	323.2	162.1	25	12
Nebramine	307.2	162.1	25	12

Note: MS/MS parameters should be optimized for the specific instrument used.

LC-MS Analysis Workflow

The following diagram outlines the general workflow for the LC-MS analysis of **deoxystreptamine-kanosaminide** and related impurities.





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Figure 2: Workflow for LC-MS analysis of impurities.



Data Presentation

The following tables present representative quantitative data for a validated LC-MS/MS method for aminoglycoside impurities. This data is illustrative and should be established for each specific laboratory and instrument. The values are based on typical performance characteristics for similar analyses.[6][9]

Table 1: Linearity and Range

Compound	Range (ng/mL)	Correlation Coefficient (r²)
Deoxystreptamine- Kanosaminide	5 - 1000	> 0.995
Kanamycin B	5 - 1000	> 0.995
Neamine	5 - 1000	> 0.996
Nebramine	5 - 1000	> 0.995

Table 2: Limits of Detection and Quantification

Compound	Limit of Detection (LOD) (ng/mL)	Limit of Quantification (LOQ) (ng/mL)
Deoxystreptamine- Kanosaminide	1.5	5.0
Kanamycin B	1.5	5.0
Neamine	1.0	5.0
Nebramine	1.0	5.0

Table 3: Accuracy and Precision



Compound	Concentration (ng/mL)	Accuracy (% Recovery)	Precision (% RSD)
Deoxystreptamine- Kanosaminide	15	98.5	4.2
150	101.2	2.5	
750	99.8	1.8	_
Kanamycin B	15	97.9	4.8
150	102.1	2.1	
750	100.5	1.5	_

Conclusion

This application note provides a comprehensive framework for the LC-MS analysis of **deoxystreptamine-kanosaminide** and its related impurities. The detailed protocols for forced degradation, sample preparation, and LC-MS/MS analysis, along with the illustrative quantitative data, offer a robust starting point for method development and validation. The use of HILIC-MS/MS provides a sensitive and selective method for the quantification of these polar impurities, which is essential for ensuring the quality and safety of aminoglycoside-based pharmaceutical products.

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